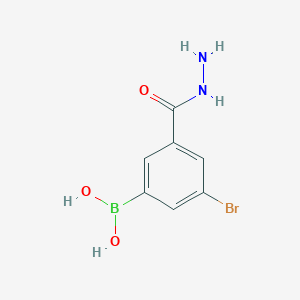

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

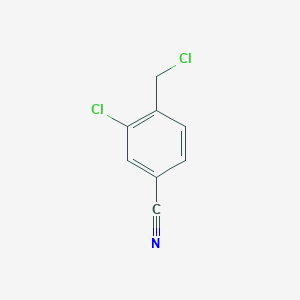

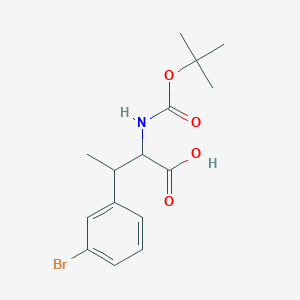

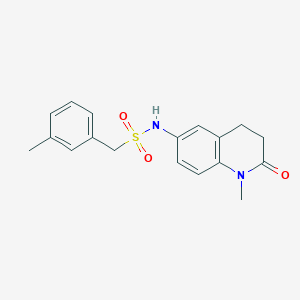

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is a boronic acid derivative that contains a hydrazinecarbonyl functional group . It has a molecular weight of 258.87 . The compound is characterized by its IUPAC name 3-bromo-5-(hydrazinocarbonyl)phenylboronic acid .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is represented by the linear formula C7H8BBrN2O3 . The InChI code for the compound is 1S/C7H8BBrN2O3/c9-6-2-4 (7 (12)11-10)1-5 (3-6)8 (13)14/h1-3,13-14H,10H2, (H,11,12) .Applications De Recherche Scientifique

1. Precursor for Pyrazole Synthesis

- 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is used as a precursor in the synthesis of various pyrazoles. Pyrazoles are synthesized using brominated precursors in cyclocondensation reactions with hydrazine monohydrate. These compounds have applications in various fields, including pharmaceuticals and agrochemicals (Martins et al., 2013).

2. Optical Modulation in Nanotechnology

- Phenylboronic acids, including derivatives like 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, play a critical role in nanotechnology. They are used for optical modulation in carbon nanotubes, affecting their photoluminescence properties, which is crucial for applications in sensors and optoelectronics (Mu et al., 2012).

3. Development of Antimicrobial Agents

- Research indicates that compounds synthesized from 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid precursors demonstrate antimicrobial activity. These compounds can be effective against various microorganisms, highlighting their potential in developing new antimicrobial agents (Demirbas et al., 2004).

4. Intermediate in Pesticide Synthesis

- As an intermediate, 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is utilized in the synthesis of certain pesticides, indicating its role in agricultural chemistry (Niu Wen-bo, 2011).

5. Catalysis in Organic Synthesis

- This compound is used in the field of organic synthesis, specifically in catalysis. It plays a role in the Suzuki–Miyaura coupling reaction, a key reaction for forming carbon-carbon bonds, which is fundamental in the synthesis of various organic compounds (Budroni et al., 2007).

6. Organocatalysis in Carbocyclization

- Derivatives of phenylboronic acids, including 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, are used as organocatalysts in carbocyclization reactions. This application is significant in synthetic organic chemistry for constructing cyclic compounds (Yang et al., 2012).

7. Synthesis of Benzofuran Derivatives

- It serves as a precursor in the synthesis of benzofuran derivatives. These derivatives have biological significance and potential applications in pharmaceuticals (Kumari et al., 2019).

8. Fluoropyridines and Pyridones Synthesis

- The compound is involved in the synthesis of fluoropyridines and pyridones, which are crucial in medicinal chemistry and material science (Sutherland & Gallagher, 2003).

9. Strategy for Halopyrazole Preparation

- It's used in the preparation of halopyrazoles, compounds with various applications in chemical synthesis and potentially in pharmaceuticals (Fox et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

[3-bromo-5-(hydrazinecarbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQUZBFZHCLUPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)NN)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2373682.png)

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2373684.png)

![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)

![N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373692.png)